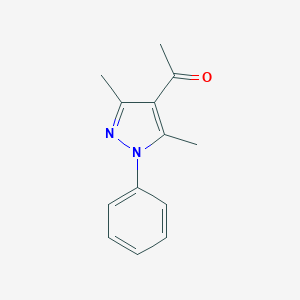

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 29 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-13(11(3)16)10(2)15(14-9)12-7-5-4-6-8-12/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBPRELHKWHPLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345901 | |

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26669457 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1210-43-1 | |

| Record name | 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone synthesis pathway

An In-depth Technical Guide on the Synthesis of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for this compound, a valuable heterocyclic ketone in medicinal chemistry and drug development. The guide details the synthesis of the precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, followed by its direct C4-acetylation. This document includes detailed experimental protocols, tabulated quantitative data for the compounds, and visual diagrams of the synthesis pathway and experimental workflow to facilitate understanding and replication.

Core Synthesis Pathway: An Overview

The synthesis of this compound is a two-step process:

-

Step 1: Knorr Pyrazole Synthesis. The precursor, 3,5-dimethyl-1-phenyl-1H-pyrazole, is synthesized via the condensation of phenylhydrazine and pentane-2,4-dione (acetylacetone). This is a classic and efficient method for forming the pyrazole ring.

-

Step 2: Direct Electrophilic Acylation. The target molecule is then synthesized by the direct Friedel-Crafts-type acylation of 3,5-dimethyl-1-phenyl-1H-pyrazole at the C4 position using acetic anhydride with a catalytic amount of concentrated sulfuric acid.[1][2][3]

The overall synthesis is depicted in the following diagram:

Experimental Protocols

Synthesis of 3,5-Dimethyl-1-phenyl-1H-pyrazole (Precursor)

This protocol is adapted from the Knorr pyrazole synthesis methodology.[4][5][6]

Materials:

-

Phenylhydrazine

-

Pentane-2,4-dione (Acetylacetone)

-

Glacial Acetic Acid (catalytic amount)

-

Ethanol

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pentane-2,4-dione (1.0 eq) and ethanol.

-

Add phenylhydrazine (1.0 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (approximately 2-5 mol%).

-

Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of starting materials), cool the mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain pure 3,5-dimethyl-1-phenyl-1H-pyrazole.

Synthesis of this compound (Target Molecule)

This protocol is based on the direct electrophilic acylation of N-substituted pyrazoles.[1][2][3]

Materials:

-

3,5-Dimethyl-1-phenyl-1H-pyrazole

-

Acetic anhydride

-

Concentrated sulfuric acid (98%)

-

Crushed ice

-

Sodium bicarbonate (solid or saturated solution)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, add 3,5-dimethyl-1-phenyl-1H-pyrazole (1.0 eq) and acetic anhydride (1.75 eq).

-

With vigorous stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-4% by weight of the pyrazole).

-

Heat the resulting mixture in an oil bath at 100-120°C under a nitrogen atmosphere. Monitor the reaction by TLC until the starting pyrazole is consumed.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of solid sodium bicarbonate or a saturated solution until effervescence ceases.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization (e.g., from ethanol/water) or column chromatography on silica gel to yield this compound.

Data Presentation

The following tables summarize the key quantitative data for the precursor and the target molecule.

Table 1: Physicochemical and Spectroscopic Data for 3,5-Dimethyl-1-phenyl-1H-pyrazole

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂N₂ | |

| Molecular Weight | 172.23 g/mol | |

| Appearance | Light brown liquid | [7] |

| ¹H NMR (CDCl₃, 200 MHz) | δ 7.46-7.33 (m, 4H), 7.29-7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃, 50 MHz) | δ 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 | [7] |

Table 2: Physicochemical and Safety Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₄N₂O | [8] |

| Molecular Weight | 214.26 g/mol | [8] |

| CAS Number | 1210-43-1 | [8] |

| Appearance | Solid | [9] |

| Purity | 95% (typical commercial) | [10] |

| Hazard Statements | H302 (Harmful if swallowed) | [8][9] |

| GHS Pictograms | GHS07 (Exclamation Mark) | [9] |

| Expected Yield | 41-86% (based on similar reactions) | [1][3] |

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the experimental procedures.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. jocpr.com [jocpr.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C13H14N2O | CID 607923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound | 1210-43-1 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the pyrazole derivative, 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This compound, with the CAS Number 1210-43-1, is a valuable building block in medicinal chemistry and materials science. This document outlines a feasible synthetic pathway, details the necessary experimental protocols, and presents its key characterization data in a structured format.

Introduction

Pyrazole derivatives are a well-established class of heterocyclic compounds with a wide range of biological activities and applications. The title compound, this compound, features a reactive ketone functional group on the pyrazole core, making it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and functional materials.

Synthesis Pathway

The synthesis of this compound can be achieved through the electrophilic acylation of the precursor, 1-phenyl-3,5-dimethylpyrazole. The 4-position of the 1-phenyl-3,5-dimethylpyrazole ring is activated towards electrophilic substitution. Two primary methods are proposed for this acylation: the Friedel-Crafts acylation and a Vilsmeier-Haack type reaction.

A plausible and effective method for the synthesis is the Friedel-Crafts acylation using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst. To ensure regioselectivity at the C-4 position and to avoid potential side reactions, specific reaction conditions are crucial.

Caption: Proposed synthesis of the target compound via Friedel-Crafts acylation.

Experimental Protocols

Synthesis of the Precursor: 1-phenyl-3,5-dimethylpyrazole

The starting material, 1-phenyl-3,5-dimethylpyrazole, can be synthesized via the condensation of acetylacetone and phenylhydrazine.

Materials:

-

Acetylacetone

-

Phenylhydrazine

-

Glacial Acetic Acid

Procedure:

-

A mixture of acetylacetone and phenylhydrazine in glacial acetic acid is refluxed for 4-5 hours.

-

The resulting mixture is concentrated and allowed to cool.

-

The solid product is filtered, washed, dried, and recrystallized from ethanol.

Friedel-Crafts Acylation of 1-phenyl-3,5-dimethylpyrazole

This proposed protocol is based on standard Friedel-Crafts acylation conditions, which are known to be effective for electron-rich heterocyclic systems.

Materials:

-

1-phenyl-3,5-dimethylpyrazole

-

Acetyl chloride (or acetic anhydride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous carbon disulfide (CS₂) or dichloromethane (DCM)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve 1-phenyl-3,5-dimethylpyrazole in anhydrous CS₂ or DCM.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add anhydrous aluminum chloride to the stirred solution.

-

To this mixture, add acetyl chloride (or acetic anhydride) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and dilute HCl.

-

Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Characterization Data

The following tables summarize the key characterization data for this compound.

Table 1: Physical and Molecular Properties

| Property | Value |

| CAS Number | 1210-43-1[1][2] |

| Molecular Formula | C₁₃H₁₄N₂O[1] |

| Molecular Weight | 214.26 g/mol [1] |

| Physical Form | Solid[2] |

| Purity | 95% (as commercially available)[2] |

| Solubility | 29 µg/mL (at pH 7.4)[1] |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Data |

| ¹H NMR | Predicted shifts based on similar structures: Phenyl protons (multiplet, ~7.2-7.5 ppm), Methyl protons on pyrazole ring (singlets, ~2.3-2.6 ppm), Acetyl methyl protons (singlet, ~2.5 ppm). |

| ¹³C NMR | A spectrum is available on SpectraBase.[1] |

| IR (Infrared) Spectroscopy | Predicted characteristic peaks: C=O stretch (~1670-1690 cm⁻¹), C=N stretch (~1500-1600 cm⁻¹), Aromatic C-H and C=C stretches. |

| Mass Spectrometry (GC-MS) | A spectrum is available in the NIST Mass Spectrometry Data Center.[1] |

Visualization of Experimental Workflow

The general workflow for the synthesis and characterization of the target compound is illustrated below.

Caption: General workflow for the synthesis and characterization of the target compound.

Safety Information

The compound is classified as Acute Toxicity, Oral, Category 4. It is harmful if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. While a definitive, published protocol for its direct synthesis was not identified, a robust and feasible synthetic route based on the well-established Friedel-Crafts acylation has been proposed. The provided characterization data, compiled from various sources, offers a baseline for the identification and quality assessment of this important chemical intermediate. Researchers are encouraged to adapt the proposed experimental protocols and to perform thorough characterization to confirm the identity and purity of the synthesized compound.

References

physical and chemical properties of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a substituted pyrazole derivative. The pyrazole nucleus is a well-known pharmacophore present in a variety of biologically active compounds, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and characterization of this specific compound, intended to support research and development efforts in medicinal chemistry and drug discovery.

Chemical and Physical Properties

This section details the key chemical and physical identifiers and properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1210-43-1 | [2] |

| Molecular Formula | C₁₃H₁₄N₂O | [2] |

| Molecular Weight | 214.26 g/mol | [2] |

| Appearance | Solid | [3] |

| Solubility | 29 µg/mL (at pH 7.4) | [2] |

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the acylation of a pyrazole precursor. Two common and effective methods are the Vilsmeier-Haack reaction and the Friedel-Crafts acylation.

Vilsmeier-Haack Reaction

This method involves the formylation of an activated aromatic ring using a Vilsmeier reagent (a mixture of a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride), followed by further reactions to introduce the acetyl group. A plausible synthetic pathway is outlined below.

Experimental Protocol:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cooled in an ice bath, slowly add phosphorus oxychloride to N,N-dimethylformamide (DMF) with constant stirring.

-

Formylation: To the prepared Vilsmeier reagent, add 3,5-dimethyl-1-phenyl-1H-pyrazole dropwise while maintaining the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

-

Grignard Reaction: The resulting aldehyde, 3,5-dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde, is then reacted with a Grignard reagent, such as methylmagnesium bromide, to form a secondary alcohol.

-

Oxidation: The secondary alcohol is then oxidized using a suitable oxidizing agent (e.g., pyridinium chlorochromate (PCC) or a Swern oxidation) to yield the final product, this compound.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

References

An In-depth Technical Guide to 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (CAS: 1210-43-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and discusses its potential biological activities, with a focus on its antimicrobial and anti-inflammatory properties. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. Its chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1210-43-1 | --INVALID-LINK-- |

| Molecular Formula | C₁₃H₁₄N₂O | --INVALID-LINK-- |

| Molecular Weight | 214.26 g/mol | --INVALID-LINK-- |

| IUPAC Name | 1-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethanone | --INVALID-LINK-- |

| Synonyms | 4-acetyl-3,5-dimethyl-1-phenylpyrazole, 1-Phenyl-3,5-dimethyl-4-acetyl pyrazole | --INVALID-LINK-- |

| Appearance | Solid | --INVALID-LINK-- |

| Solubility | 29 µg/mL at pH 7.4 | --INVALID-LINK-- |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Reference Compound in CDCl₃, 400 MHz): The spectrum would be expected to show singlets for the two methyl groups on the pyrazole ring, a singlet for the acetyl methyl group, and multiplets for the protons of the phenyl ring.

¹³C NMR (Reference Compound in CDCl₃, 100 MHz): The carbon spectrum would display signals for the methyl carbons, the carbons of the pyrazole and phenyl rings, and a characteristic downfield signal for the carbonyl carbon of the acetyl group.[1]

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the acetyl group and other characteristic cleavages of the pyrazole and phenyl rings.

Synthesis

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method is the Vilsmeier-Haack acylation of a pre-formed pyrazole ring. An alternative approach involves the cyclization of a dicarbonyl compound with phenylhydrazine.

Plausible Experimental Protocol: Vilsmeier-Haack Acylation

This protocol is based on established procedures for the Vilsmeier-Haack reaction on pyrazole derivatives.

Materials:

-

1-Phenyl-3,5-dimethyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Allow the mixture to stir for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Acylation Reaction: Dissolve 1-phenyl-3,5-dimethyl-1H-pyrazole in dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0°C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Vilsmeier-Haack Acylation Workflow.

Biological Activity and Potential Applications

Pyrazole derivatives are known to exhibit a wide range of biological activities, and this compound is a promising candidate for further investigation in drug discovery.

Antimicrobial Activity

Many pyrazole-containing compounds have demonstrated significant antibacterial and antifungal properties.[2] The mechanism of action for some antibacterial pyrazoles involves the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication.[2]

Plausible Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusting the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare serial twofold dilutions of this compound in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the microtiter plates at the optimal temperature for the growth of the microorganisms for 18-24 hours.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Caption: Antimicrobial Susceptibility Testing Workflow.

Anti-inflammatory Activity

The pyrazole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. These drugs often exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Plausible Signaling Pathway: Inhibition of COX Enzymes

Inflammatory stimuli can lead to the activation of pathways that result in the production of prostaglandins, key mediators of inflammation. This process is catalyzed by COX enzymes (COX-1 and COX-2). Pyrazole-containing compounds can act as inhibitors of these enzymes, thereby reducing the production of prostaglandins and mitigating the inflammatory response.

Caption: COX Enzyme Inhibition Pathway.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as Acute Toxicity, Oral (Category 4), with the hazard statement H302: Harmful if swallowed. --INVALID-LINK-- Standard laboratory safety precautions, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses, should be observed when handling this compound.

Conclusion

This compound is a versatile heterocyclic compound with a chemical scaffold that suggests potential for significant biological activity. This technical guide has provided a consolidated overview of its properties, synthesis, and potential applications in antimicrobial and anti-inflammatory research. The detailed experimental protocols and workflow diagrams are intended to provide a practical foundation for researchers to further explore the therapeutic potential of this and related pyrazole derivatives. Further in-depth studies are warranted to fully elucidate its mechanism of action and to quantify its efficacy in various biological assays.

References

The Rising Therapeutic Potential of Substituted Pyrazole Ethanone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, continues to be a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of biological activities. When functionalized with an ethanone moiety and various substituents, these derivatives exhibit potent and often selective effects against a range of therapeutic targets. This technical guide provides a comprehensive overview of the biological activities of substituted pyrazole ethanone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and development in this promising area.

Anticancer Activity

Substituted pyrazole ethanone derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled proliferation, survival, and angiogenesis. Their mechanisms of action often involve the inhibition of key signaling molecules crucial for tumor growth and progression.

Inhibition of Key Signaling Pathways

Several studies have demonstrated that pyrazole ethanone derivatives can effectively inhibit critical kinases and other proteins involved in oncogenic signaling pathways.

-

BRAF/MEK/ERK Pathway: The BRAF kinase is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in various cancers, particularly melanoma. Certain substituted pyrazole ethanones have been identified as potent inhibitors of BRAF, including the BRAF V600E mutant.[1] By blocking BRAF activity, these compounds can halt the downstream signaling cascade that promotes cell proliferation.

-

mTOR Pathway: The mammalian target of rapamycin (mTOR) is a central regulator of cell growth, proliferation, and survival. Dysregulation of the mTOR pathway is common in many cancers. Pyrazole ethanone derivatives have been shown to inhibit mTOR, leading to apoptosis in cancer cells.[1]

-

VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by pyrazole ethanone derivatives can disrupt the tumor blood supply, thereby impeding its growth.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is involved in mediating cellular responses to cytokines and growth factors. Aberrant JAK/STAT signaling is implicated in various cancers. Specific pyrazole derivatives have been designed as potent JAK inhibitors.

-

Tubulin Polymerization: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Some pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

Quantitative Anticancer Activity

The anticancer efficacy of substituted pyrazole ethanone derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) against various cancer cell lines.

| Compound ID/Series | Target Cell Line(s) | Activity (IC50/GI50 in µM) | Reference |

| Series of 5-phenyl-1H-pyrazole derivatives | BRAFV600E | 0.33 | [1] |

| WM266.4 (Melanoma) | 2.63 | [1] | |

| A375 (Melanoma) | 3.16 | [1] | |

| Benzofuropyrazole derivative 4a | K562 (Leukemia) | 0.26 | [2] |

| A549 (Lung Cancer) | 0.19 | [2] | |

| Pyrazole derivative 5b | K562 (Leukemia) | 0.021 | [2] |

| A549 (Lung Cancer) | 0.69 | [2] | |

| Tubulin Polymerization | 7.30 | [2] | |

| Chloro methyl substituted pyrazole oxime CF-6 | A-549 (Lung Cancer) | 12.5 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.

1. Cell Seeding:

-

Cancer cell lines (e.g., A549, K562, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

-

Substituted pyrazole ethanone derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

-

Serial dilutions of the compounds are prepared in culture medium.

-

The culture medium from the seeded cells is replaced with medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug) are also included.

-

The plates are incubated for a specified period (e.g., 48 or 72 hours).

3. MTT Addition and Incubation:

-

After the incubation period, MTT solution (typically 5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

-

The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

5. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Antimicrobial Activity

Substituted pyrazole ethanone derivatives have also demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

Mechanism of Action

The antimicrobial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. For instance, some derivatives have been identified as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for fatty acid biosynthesis in bacteria.[4]

Quantitative Antimicrobial Activity

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID/Series | Target Microorganism(s) | Activity (MIC in µM or µg/mL) | Reference |

| 1-(3,5-diaryl-4,5-dihydro-1H-pyrazol-1-yl)ethanone derivatives | M. tuberculosis H37Rv | 12.5 µM | [1] |

| Chloro and Bromo substituted pyrazoles | Staphylococcus aureus, Candida albicans | Potent activity | [5] |

| Pyrazole-1-sulphonamides | Gram-positive and Gram-negative bacteria, Fungi | Moderate to potent activity |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to screen for antimicrobial activity.

1. Preparation of Inoculum:

-

Bacterial or fungal strains are grown in a suitable broth medium to a specific turbidity, often corresponding to a concentration of 10^8 CFU/mL (colony-forming units per milliliter).

2. Agar Plate Preparation:

-

A sterile nutrient agar medium is poured into sterile Petri dishes and allowed to solidify.

-

The surface of the agar is uniformly inoculated with the prepared microbial suspension using a sterile swab.

3. Well Preparation and Compound Application:

-

Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.

-

A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A solvent control and a standard antibiotic/antifungal agent are also tested.

4. Incubation:

-

The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

5. Measurement of Inhibition Zone:

-

The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anti-inflammatory Activity

Substituted pyrazole ethanone derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: COX Inhibition

Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. Pyrazole ethanone derivatives have been shown to selectively inhibit COX-2, which is advantageous as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[6]

Quantitative Anti-inflammatory Activity

The anti-inflammatory activity of these compounds is often evaluated in vivo using models like the carrageenan-induced paw edema assay.

| Compound ID/Series | Assay | Activity | Reference |

| Compound 12 | COX-2 Expression (2-ΔΔct) | 25.8 | [6] |

| Compound 13 | COX-2 Expression (2-ΔΔct) | 10.1 | [6] |

| Compound 6 | COX-2 Expression (2-ΔΔct) | 6.6 | [6] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for acute anti-inflammatory activity.

1. Animal Acclimatization and Grouping:

-

Rodents (typically rats or mice) are acclimatized to the laboratory conditions for at least a week.

-

Animals are divided into several groups: a control group, a standard drug group (e.g., indomethacin or diclofenac), and test groups receiving different doses of the pyrazole ethanone derivatives.

2. Compound Administration:

-

The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The control group receives the vehicle.

3. Induction of Inflammation:

-

A sub-plantar injection of a phlogistic agent, usually a 1% solution of carrageenan in saline, is administered into the hind paw of each animal.

4. Measurement of Paw Edema:

-

The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

5. Data Analysis:

-

The percentage of inhibition of paw edema for each group is calculated by comparing the increase in paw volume to that of the control group.

-

The results provide an indication of the in vivo anti-inflammatory efficacy of the test compounds.

Synthesis and Experimental Workflows

The synthesis of substituted pyrazole ethanone derivatives often follows a common synthetic route, which can be visualized as a general workflow.

Conclusion

Substituted pyrazole ethanone derivatives represent a versatile and highly promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models, coupled with their often well-defined mechanisms of action, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent therapeutic agents based on the pyrazole ethanone scaffold.

References

mechanism of action of pyrazole-based compounds

An In-depth Technical Guide on the Mechanism of Action of Pyrazole-Based Compounds

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a privileged scaffold in modern medicinal chemistry and drug discovery.[1][2][3] Its unique structural and physicochemical properties, including the ability to act as a hydrogen bond donor and acceptor, allow for versatile interactions with a multitude of biological targets.[4] Consequently, pyrazole derivatives exhibit a broad spectrum of pharmacological activities, leading to their successful development as anti-inflammatory, anticancer, antiviral, antimicrobial, and cardiovascular drugs.[5][6][7] This technical guide provides a comprehensive overview of the core mechanisms of action of pyrazole-based compounds across various therapeutic areas. It details key signaling pathways, summarizes quantitative pharmacological data, outlines relevant experimental protocols, and explores the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical chemical moiety.

Core Physicochemical Properties and Drug Design Strategies

The pyrazole ring is a versatile building block in drug design, often employed as a bioisostere for other aromatic rings like benzene or imidazole to enhance biological activity and improve physicochemical properties.[4]

-

Bioisosterism: Replacing a phenyl ring with a pyrazole ring can reduce lipophilicity and potentially improve water solubility, which are favorable pharmacokinetic properties.[4] For instance, in the development of angiotensin II receptor antagonists, pyrazole was used as a bioisostere for the imidazole moiety of losartan, yielding compounds with similar potency.[4]

-

Hydrogen Bonding: The pyrazole ring possesses both a hydrogen bond donor (N-1) and a hydrogen bond acceptor (N-2), enabling it to form crucial interactions within the binding pockets of target proteins.[4] This dual functionality is critical for the binding affinity and selectivity of many pyrazole-based drugs.

-

Structural Rigidity and Versatility: The stable aromatic ring provides a rigid core for orienting various substituents in three-dimensional space to optimize target engagement. The ring can be readily functionalized at multiple positions, allowing for extensive structure-activity relationship (SAR) studies to fine-tune potency and selectivity.[8][9]

Mechanisms of Action in Key Therapeutic Areas

Pyrazole-based compounds achieve their therapeutic effects by modulating a wide array of biological targets, primarily through enzyme inhibition and receptor antagonism.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent class of pyrazole-based drugs consists of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib. These agents exert their anti-inflammatory, analgesic, and antipyretic effects by blocking the synthesis of prostaglandins.[10][11]

Mechanism: Arachidonic acid, released from the cell membrane, is converted into Prostaglandin H2 (PGH2) by COX enzymes. PGH2 is then metabolized into various prostaglandins that mediate pain and inflammation. Pyrazole-based selective inhibitors fit into a side pocket of the COX-2 enzyme active site, which is absent in the COX-1 isoform, thereby blocking PGH2 production without affecting the gastroprotective functions of COX-1.[10][12]

Anticancer Activity: Kinase Inhibition

A significant number of pyrazole derivatives function as potent inhibitors of various protein kinases, which are critical regulators of cell proliferation, survival, and angiogenesis.[10][13] Overactivity of kinases like EGFR, VEGFR, CDKs, and BRAF is a hallmark of many cancers.[10][14]

Mechanism: Pyrazole-based kinase inhibitors are typically designed to be ATP-competitive. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins. This blockade disrupts the signaling cascades that drive tumor growth and survival. For example, Crizotinib is a selective inhibitor of ALK and ROS1 tyrosine kinases[10], while other derivatives target EGFR and VEGFR-2 to inhibit angiogenesis.[10][15]

Other anticancer mechanisms for pyrazole derivatives include:

-

Tubulin Polymerization Inhibition: Some compounds bind to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[10][13]

-

DNA Interaction: Certain pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription, ultimately leading to cell death.[10]

Cardiovascular & Urological Action

Pyrazole-based compounds are also effective in treating cardiovascular and urological conditions, primarily through the modulation of the nitric oxide (NO) signaling pathway.

Mechanisms:

-

Phosphodiesterase-5 (PDE5) Inhibition: Sildenafil contains a pyrazole moiety and functions by selectively inhibiting PDE5, the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP) in the corpus cavernosum and pulmonary vasculature.[4] Increased cGMP levels lead to smooth muscle relaxation, vasodilation, and increased blood flow.[4] The pyrazole ring in sildenafil forms crucial π–π interactions within the PDE5 binding pocket.[4]

-

Soluble Guanylate Cyclase (sGC) Stimulation: Vericiguat stimulates sGC, the receptor for NO, increasing cGMP production independently of NO. This mechanism is beneficial in heart failure patients where NO bioavailability may be impaired.[4]

Agrochemical Action

In agriculture, pyrazole amides are prominent as insecticides and fungicides.[9][16]

-

Insecticides: Compounds like Chlorantraniliprole act as Ryanodine Receptor (RyR) modulators in insects. They cause an uncontrolled release of internal calcium stores, leading to muscle paralysis and death.[9]

-

Fungicides: Many pyrazole-based fungicides are Succinate Dehydrogenase Inhibitors (SDHIs). They block the mitochondrial respiratory chain in fungi, inhibiting spore germination and mycelial growth.

Quantitative Pharmacological Data

The potency of pyrazole-based compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). The following tables summarize representative data from the literature.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Compound 25 | VEGFR-2 | HT29, PC3, A549 | 3.17 - 6.77 | [10] |

| Compound 36 | CDK2 | - | 0.199 | [10] |

| Compound 37 | - | MCF-7 | 5.21 | [10] |

| Compound 43 | PI3 Kinase | MCF-7 | 0.25 | [10] |

| Compound 50 | EGFR / VEGFR-2 | HepG2 | 0.71 | [10] |

| Compound 59 | DNA Binding | HepG2 | 2.0 | [10] |

| Compound C5 | EGFR | MCF-7 | 0.08 | [17] |

| Compound 17 | Chk2 | - | 0.0179 (17.9 nM) | [18] |

| Afuresertib Analog (2) | Akt1 | HCT116 | 0.95 | [18] |

| Compound 6 | Aurora A | HCT116 | 0.39 |[18] |

Table 2: Enzyme Inhibition by Pyrazole Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 55 | COX-2 | 0.30 | [18] |

| Compound 7c | DapE (H. influenzae) | 22.4 | [19] |

| Compound 7d | DapE (H. influenzae) | 17.9 | [19] |

| Celecoxib Analog (33) | COX-2 | 2.52 |[12] |

Key Experimental Protocols

Elucidating the mechanism of action of pyrazole compounds involves a combination of in vitro biochemical assays, cell-based assays, and in silico computational methods.

In Vitro Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a purified target enzyme (e.g., a kinase or COX-2).

General Protocol:

-

Reagent Preparation: Prepare assay buffer, purified enzyme, substrate (e.g., ATP for kinases), and the pyrazole test compound at various concentrations.

-

Reaction: In a microplate, combine the enzyme and the test compound. Allow a pre-incubation period for the inhibitor to bind.

-

Initiation: Start the enzymatic reaction by adding the substrate.

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a set time.

-

Detection: Stop the reaction and measure the product formation or substrate depletion using a suitable detection method (e.g., fluorescence, luminescence, or absorbance).

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)

This assay assesses the effect of a compound on the viability and proliferation of cancer cells.

General Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrazole compound for a specified duration (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Incubation: Incubate for 2-4 hours to allow formazan formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at ~570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.[10]

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand (the pyrazole compound) within the active site of a target protein.[17][20]

General Workflow:

-

Target Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Generate the 3D structure of the pyrazole compound and optimize its geometry to find the lowest energy conformation.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to systematically sample different orientations and conformations of the ligand within the protein's binding site.

-

Scoring: The software calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol).

-

Analysis: Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, π–π stacking) between the compound and amino acid residues in the active site. This provides insight into the molecular basis of inhibition.

Conclusion

The pyrazole scaffold is a cornerstone of modern drug discovery, demonstrating remarkable versatility and therapeutic potential.[1][5][21] Its derivatives act on a wide range of biological targets through diverse mechanisms, including highly selective enzyme inhibition and modulation of critical signaling pathways. The ability to fine-tune the scaffold's substituents allows medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles, leading to the development of successful drugs for inflammation, cancer, cardiovascular diseases, and beyond.[8] Ongoing research continues to uncover new pyrazole derivatives and novel mechanisms of action, ensuring that this privileged structure will remain a focus of therapeutic innovation for the foreseeable future.[11][14]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]

- 8. nbinno.com [nbinno.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Review of new pyrazole compounds and their pharmacological actions [wisdomlib.org]

- 12. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 13. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 1-Phenyl-Pyrazole Derivatives in Modern Drug Discovery

A Comprehensive Review for Researchers, Scientists, and Drug Development Professionals

The 1-phenyl-pyrazole scaffold has emerged as a cornerstone in medicinal chemistry, underpinning a diverse array of biologically active molecules with therapeutic potential across a spectrum of diseases. This in-depth technical guide synthesizes the current landscape of 1-phenyl-pyrazole derivatives, offering a detailed exploration of their synthesis, multifaceted pharmacological activities, and the intricate structure-activity relationships that govern their efficacy. This document is intended to serve as a vital resource for researchers, scientists, and professionals engaged in the field of drug development, providing a structured overview of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

A Privileged Scaffold: The Versatility of the 1-Phenyl-Pyrazole Core

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, when substituted with a phenyl group at the N1 position, gives rise to the 1-phenyl-pyrazole core. This structural motif is a "privileged scaffold," meaning it is capable of binding to multiple, unrelated biological targets, leading to a broad range of pharmacological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, antioxidant, antiviral, and enzyme inhibitory effects.[3][4][5][6] The versatility of this scaffold lies in the ability to readily introduce various substituents at other positions of the pyrazole ring, allowing for the fine-tuning of its physicochemical properties and biological activity.[1]

Synthetic Strategies: Crafting the 1-Phenyl-Pyrazole Backbone

The synthesis of 1-phenyl-pyrazole derivatives is well-established, with the Knorr pyrazole synthesis being a classical and widely employed method.[7] This typically involves the condensation of a 1,3-dicarbonyl compound with phenylhydrazine.[8] Variations in reaction conditions, such as solvent, temperature, and the use of catalysts, can influence the regioselectivity and yield of the final product.[7]

Modern synthetic approaches often employ microwave irradiation, ultrasound, and mechanochemical techniques to improve reaction efficiency, reduce reaction times, and promote greener chemistry.[9] For instance, microwave-assisted synthesis has been successfully used to produce pyrazole-based benzo[d]imidazoles with good yields.[9]

A general synthetic workflow for the preparation of 1-phenyl-pyrazole derivatives is depicted below:

Figure 1: General synthetic workflow for 1-phenyl-pyrazole derivatives.

Pharmacological Landscape: A Multitude of Therapeutic Applications

The biological activities of 1-phenyl-pyrazole derivatives are extensive and well-documented. The following sections detail their most significant therapeutic applications, supported by quantitative data where available.

Anticancer Activity

1-Phenyl-pyrazole derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a variety of cancer cell lines.[10][11][12] The mechanisms of action are diverse, often involving the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1]

For example, certain derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[10] Others function as inhibitors of protein kinases such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in cancer.[1]

The workflow for evaluating the anticancer potential of these derivatives typically involves a series of in vitro and in vivo assays.

Figure 2: Experimental workflow for anticancer drug discovery.

Table 1: Anticancer Activity of Selected 1-Phenyl-Pyrazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazole Derivative A | MCF-7 (Breast) | 5.8 | [11] |

| Pyrazole Derivative A | A549 (Lung) | 8.0 | [11] |

| Pyrazole Derivative A | HepG2 (Liver) | 8.86 | [11] |

| Ferrocene-pyrazole hybrid 47c | HCT-116 (Colon) | 3.12 | [9] |

| Ferrocene-pyrazole hybrid 47c | HL60 (Leukemia) | 6.81 | [9] |

| 4-bromophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | [12] |

| 4-bromophenyl substituted pyrazole | A549 (Lung) | 8.0 | [12] |

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. 1-Phenyl-pyrazole derivatives have been investigated for their anti-inflammatory and antioxidant properties.[3][13][14] Some derivatives exhibit anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[4][13] The proposed mechanisms often involve the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[15]

Their antioxidant activity is often evaluated through their ability to scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[3]

Table 2: Antioxidant and Anti-inflammatory Activity of Selected 1-Phenyl-Pyrazole Derivatives

| Compound/Derivative | Activity | Assay | Key Finding | Reference |

| 3a, 4e, 5b, 5c, 6a, 6c, 6e | Antioxidant | DPPH, NO, Superoxide Scavenging | Excellent radical scavenging activity | [3] |

| Derivative 5h | Anti-inflammatory | Croton oil ear test (mice) | Oedema reduction similar to indomethacin | [13][16] |

| Compound 5a | Anti-inflammatory | Carrageenan-induced paw edema | ≥84.2% inhibition | [4] |

| Compound 3k | Anti-inflammatory | Carrageenan-induced edema | Comparable to indomethacin | [4] |

A plausible signaling pathway involved in the anti-inflammatory action of some pyrazole derivatives is the inhibition of the arachidonic acid cascade.

Figure 3: Inhibition of the arachidonic acid pathway.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 1-Phenyl-pyrazole derivatives have demonstrated promising activity against a range of bacteria and fungi.[6][17][18] The specific mechanisms of action are still under investigation but may involve the disruption of microbial metabolic pathways or cell wall synthesis.

Table 3: Antimicrobial Activity of Selected 1-Phenyl-Pyrazole Derivatives

| Compound/Derivative | Target Organism | Activity (MIC) | Reference |

| 21a | Bacteria & Fungi | 62.5–125 µg/mL (antibacterial), 2.9–7.8 µg/mL (antifungal) | [6] |

| 31 | B. subtilis | 4 µg/mL | [18] |

| 32 | S. epidermidis | 0.97 µg/mL | [18] |

| 32 | Enterobacter cloacae | 0.48 µg/mL | [18] |

Other Notable Biological Activities

Beyond the major areas highlighted above, 1-phenyl-pyrazole derivatives have shown potential in other therapeutic domains:

-

Anti-HIV Activity: Structure-activity relationship studies have identified potent derivatives against HIV.[19]

-

Xanthine Oxidase Inhibition: Certain derivatives have shown potent inhibition of xanthine oxidase, an enzyme involved in gout.[20]

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of a molecule and its biological activity is paramount in drug design. For 1-phenyl-pyrazole derivatives, SAR studies have revealed several key insights:

-

Substituents on the Phenyl Ring: The nature and position of substituents on the N1-phenyl ring significantly influence activity. Electron-withdrawing or -donating groups can modulate the electronic properties of the entire molecule, affecting its binding to target proteins.

-

Substituents on the Pyrazole Ring: Modifications at the C3, C4, and C5 positions of the pyrazole ring are crucial for potency and selectivity. For instance, the introduction of bulky groups can enhance binding affinity through increased hydrophobic interactions.[21]

-

Linkers and Functional Groups: The incorporation of different linkers and functional groups can introduce new interaction points with the biological target and alter the pharmacokinetic properties of the molecule.

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are generalized methodologies for key experiments cited in the literature.

General Procedure for the Synthesis of 1-Phenyl-3-(2-naphthyl)-1H-pyrazole-4-carbaldehyde Derivatives

A mixture of β-acetyl naphthalene and phenyl hydrazine in absolute ethanol with a few drops of glacial acetic acid is heated. The progress of the reaction is monitored by thin-layer chromatography (TLC). After cooling, the precipitate is filtered, dried, and crystallized from ethanol to yield the pure phenyl hydrazone.[3] This intermediate can then be further modified to introduce the carbaldehyde group and other substituents.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

After incubation, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The cells are incubated further to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

DPPH Radical Scavenging Assay

-

A solution of the test compound at various concentrations is added to a solution of DPPH in a suitable solvent (e.g., methanol).

-

The mixture is shaken and allowed to stand in the dark for a specified time.

-

The absorbance of the solution is measured at a specific wavelength.

-

The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

Ascorbic acid is often used as a positive control.[3]

Conclusion and Future Directions

The 1-phenyl-pyrazole scaffold continues to be a highly productive platform for the discovery of new therapeutic agents. The wealth of research demonstrates its potential in oncology, inflammation, infectious diseases, and beyond. Future research should focus on:

-

Elucidation of Novel Mechanisms of Action: While many biological activities have been identified, the precise molecular targets for many derivatives remain to be fully characterized.

-

Lead Optimization: Promising lead compounds should be subjected to further medicinal chemistry efforts to improve their potency, selectivity, and pharmacokinetic profiles.

-

Exploration of New Therapeutic Areas: The broad biological activity of this scaffold suggests that its potential may extend to other disease areas not yet fully explored.

-

Development of Drug Delivery Systems: Innovative drug delivery strategies could enhance the therapeutic efficacy and reduce the side effects of potent 1-phenyl-pyrazole derivatives.

This comprehensive guide provides a solid foundation for researchers and drug development professionals to navigate the expanding landscape of 1-phenyl-pyrazole chemistry and pharmacology. The continued exploration of this remarkable scaffold holds great promise for the development of the next generation of medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jchr.org [jchr.org]

- 6. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. ijpsjournal.com [ijpsjournal.com]

- 11. benchchem.com [benchchem.com]

- 12. srrjournals.com [srrjournals.com]

- 13. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. benthamscience.com [benthamscience.com]

- 17. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone: A Technical Guide

For researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and analytical workflow for the pyrazole derivative 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone. This document details experimental protocols and presents a logical framework for the characterization of this compound.

Core Spectroscopic Data

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its analogs.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl-H (ortho, meta, para) | 7.2 - 7.6 | Multiplet |

| Pyrazole-CH₃ (C3) | 2.2 - 2.5 | Singlet |

| Pyrazole-CH₃ (C5) | 2.2 - 2.5 | Singlet |

| Acetyl-CH₃ | 2.4 - 2.7 | Singlet |

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=O (acetyl) | 195 - 205 |

| Pyrazole C3 | ~148 |

| Pyrazole C4 | ~115 |

| Pyrazole C5 | ~140 |

| Phenyl C (ipso) | ~139 |

| Phenyl C (ortho, meta, para) | 124 - 129 |

| Pyrazole-CH₃ (C3) | 10 - 15 |

| Pyrazole-CH₃ (C5) | 10 - 15 |

| Acetyl-CH₃ | 25 - 35 |

Table 3: IR Spectroscopic Data

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (ketone) | 1670 - 1690 | Strong |

| C=N (pyrazole ring) | 1500 - 1550 | Medium |

| C=C (aromatic) | 1450 - 1600 | Medium-Weak |

| C-H (aromatic/aliphatic) | 2900 - 3100 | Medium-Weak |

Table 4: Mass Spectrometry Data

| Ion | m/z | Notes |

| [M]⁺ | 214 | Molecular Ion |

| [M-CH₃]⁺ | 199 | Loss of a methyl group |

| [M-COCH₃]⁺ | 171 | Loss of the acetyl group |

| [C₆H₅N₂]⁺ | 105 | Phenyl-diazonium fragment |

| [C₆H₅]⁺ | 77 | Phenyl fragment |

Note: The data presented in these tables are based on typical chemical shifts and fragmentation patterns for compounds of this class. Actual experimental values may vary slightly.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of this class of compounds is through the Knorr pyrazole synthesis, followed by acylation.

Materials:

-

Phenylhydrazine

-

Acetylacetone (2,4-pentanedione)

-

Glacial Acetic Acid

-

Acetyl Chloride

-

Pyridine

-

Ethanol

-

Hydrochloric Acid (2N)

-

Ice

Procedure:

-

Synthesis of 3,5-dimethyl-1-phenyl-1H-pyrazole: A mixture of phenylhydrazine and acetylacetone in glacial acetic acid is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into ice water to precipitate the product. The solid is then filtered, washed with water, and recrystallized from ethanol.

-

Acetylation of 3,5-dimethyl-1-phenyl-1H-pyrazole: The synthesized 3,5-dimethyl-1-phenyl-1H-pyrazole is dissolved in pyridine and the solution is cooled in an ice bath. Acetyl chloride is added dropwise while maintaining a low temperature. The reaction mixture is stirred at room temperature for a couple of hours. The mixture is then poured into crushed ice and acidified with cold 2N HCl to precipitate the final product, this compound. The product is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR is typically used.[1]

-

Sample Preparation: The sample is dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy:

-

Instrumentation: A Shimadzu FTIR spectrometer (or equivalent) is suitable for analysis.

-

Sample Preparation: The solid sample is finely ground with potassium bromide (KBr) and pressed into a thin pellet.

-

Data Acquisition: The IR spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

-

Instrumentation: A mass spectrometer capable of electron ionization (EI) or fast atom bombardment (FAB) can be used.

-

Sample Introduction: The sample can be introduced directly or via a gas chromatograph (GC-MS).

-

Data Acquisition: The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the molecular structure.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for the target compound.

This technical guide provides a foundational understanding of the synthesis and spectroscopic characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Pyrazole Compounds: A Technical Guide to Therapeutic Targets and Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse therapeutic targets of pyrazole-based compounds, a class of heterocyclic molecules that have emerged as a "privileged scaffold" in modern drug discovery.[1] The versatility of the pyrazole ring allows for a wide range of structural modifications, leading to compounds with potent and selective activities against various biological targets implicated in cancer, inflammation, neurological disorders, and infectious diseases.[2][3] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to support ongoing research and development efforts in this promising area of medicinal chemistry.

I. Key Therapeutic Target Classes for Pyrazole Compounds

Pyrazole derivatives have demonstrated significant inhibitory activity against a broad spectrum of biological targets. These can be broadly categorized into enzymes, G-protein coupled receptors (GPCRs), and other miscellaneous proteins. The ability of the pyrazole scaffold to be readily functionalized allows for the fine-tuning of interactions within the binding sites of these targets, leading to the development of highly potent and selective therapeutic agents.[2]

Kinases

Protein kinases are a major class of therapeutic targets, particularly in oncology, and numerous pyrazole-containing compounds have been developed as potent kinase inhibitors.[3][4] These compounds typically function as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase domain.[5] Key kinase targets for pyrazole derivatives include:

-

Receptor Tyrosine Kinases (RTKs):

-

Non-Receptor Tyrosine Kinases:

-

Serine/Threonine Kinases:

Enzymes

Beyond kinases, pyrazole derivatives have been shown to inhibit a variety of other enzymes involved in diverse pathological processes.

-

Oxidoreductases:

-

Hydrolases:

-

Metalloproteinases:

-

Meprins α and β[16]

-

G-Protein Coupled Receptors (GPCRs)

Several pyrazole compounds have been developed as modulators of GPCRs, which are integral membrane proteins involved in a vast array of physiological functions.

-

Cannabinoid Receptors (CB1 and CB2): Pyrazole derivatives have been extensively studied as antagonists for cannabinoid receptors.[17][18][19]

II. Quantitative Data: Inhibitory Potency of Pyrazole Derivatives

The following tables summarize the in vitro inhibitory activities (IC50 values) of selected pyrazole derivatives against various protein kinases, enzymes, and cancer cell lines. This data provides a comparative reference for researchers engaged in the design and evaluation of new chemical entities.

Table 1: Pyrazole Derivatives Targeting Protein Kinases

| Compound/Reference | Target Kinase | IC50 (nM) |

| Afuresertib (GSK2110183) | Akt1 | 0.08 (Ki) |

| Compound 2[3] | Akt1 | 1.3 |

| Compound 6[3] | Aurora A | 160 |

| Compound 7[20] | Aurora A | 28.9 |

| Compound 7[20] | Aurora B | 2.2 |

| Asciminib (ABL-001)[3] | BCR-ABL | 0.5 |

| Compound 19[20] | CDK4 | 420 |

| Compound 24[20] | CDK1 | 2380 |

| Compound 25[20] | CDK1 | 1520 |

| Compound 29[20] | EGFR | 210 |

| Compound 29[20] | HER-2 | 1080 |

| Pyrazole Derivative[7] | PI3 Kinase | - |

| Pyrazole Derivative[6] | VEGFR-2 | - |

Table 2: Pyrazole Derivatives Targeting Other Enzymes

| Compound/Reference | Target Enzyme | IC50 (µM) |

| Celecoxib[11] | COX-2 | 0.95 |

| Compound 44[11] | COX-2 | 0.01 |

| Compound 44[11] | 5-LOX | 1.78 |

| Triphenyl-substituted pyrazole (Compound 15)[11] | AChE | 0.066 |

| Biphenyl-substituted pyrazole (Compound 14)[11] | α-Glycosidase | 0.044 |

| Biphenyl-substituted pyrazole (Compound 16)[11] | α-Glycosidase | 0.036 |

| Bromophenyl-substituted pyrazole (Compound 9)[11] | Carbonic Anhydrase I | 0.00093 |

| Bromophenyl-substituted pyrazole (Compound 9)[11] | Carbonic Anhydrase II | 0.00075 |

Table 3: Antiproliferative Activity of Pyrazole Derivatives against Cancer Cell Lines

| Compound/Reference | Cell Line | IC50 (µM) |

| Compound 2[3] | HCT116 (Colon) | 0.95 |

| Compound 6[3] | HCT116 (Colon) | 0.39 |

| Compound 6[3] | MCF7 (Breast) | 0.46 |

| Compound 7[20] | A549 (Lung) | 0.487 |

| Compound 7[20] | HT29 (Colon) | 0.381 |

| Compound 7[20] | K562 (Leukemia) | 5.003 |

| Compound 20[20] | MCF7 (Breast) | 0.13 |

| Compound 21[20] | MCF7 (Breast) | 0.15 |

| Compound 22[20] | A549 (Lung) | 0.209 |

| Compound 24[20] | HepG2 (Liver) | 0.05 |

| Compound 25[20] | HCT116 (Colon) | 0.035 |

| Pyrazole-chalcone 6b[21] | HNO-97 (Head and Neck) | 10 |

| Pyrazole-chalcone 6d[21] | HNO-97 (Head and Neck) | 10.56 |

| Pyrazole-indole 7a[22] | HepG2 (Liver) | 6.1 |

| Pyrazole-indole 7b[22] | HepG2 (Liver) | 7.9 |

III. Experimental Protocols

This section provides detailed methodologies for key in vitro assays that are crucial for the evaluation of pyrazole compounds targeting various therapeutic targets.